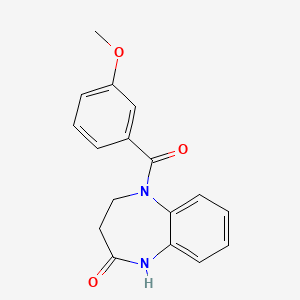

5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Description

5-(3-Methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene core. The 3-methoxybenzoyl substituent at the 5-position distinguishes it from other analogs. This compound belongs to a class of molecules studied for diverse biological activities, including antiviral, anticancer, and CNS-related applications . Its structure has been validated via spectroscopic methods (e.g., NMR, IR) and computational analyses (DFT), highlighting its planar diazepine ring and electron-rich regions due to the methoxy group .

Properties

IUPAC Name |

5-(3-methoxybenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(11-13)17(21)19-10-9-16(20)18-14-7-2-3-8-15(14)19/h2-8,11H,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVZOLRZSYZCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:

Preparation of 3-methoxybenzoic acid: This can be achieved through the methylation of 3-hydroxybenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.

Formation of 3-methoxybenzoyl chloride: The 3-methoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.

Cyclization Reaction: The 3-methoxybenzoyl chloride is reacted with an appropriate amine to form the benzodiazepine core structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group in the benzodiazepine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: LiAlH4 in ether.

Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: 5-(3-hydroxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.

Reduction: 5-(3-methoxybenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ol.

Substitution: Various substituted benzodiazepines depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.

Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and resulting in sedative and anxiolytic effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups (e.g., methoxy, hydroxy) improve water solubility and binding to polar targets like HIV-1 RT .

- Lipophilic Substituents (e.g., methyl, benzoyl) enhance membrane permeability but may reduce metabolic stability .

- Steric Effects : Bulky groups (e.g., 7,8-dimethyl) hinder rotational freedom, affecting conformational stability .

Pharmacological Activity

Anti-HIV-1 Reverse Transcriptase (RT) Activity

Chander et al. (2017) synthesized 14 derivatives of 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, identifying compounds A10 (IC50 = 8.62 µM) and A11 (IC50 = 6.87 µM) as potent RT inhibitors .

Anticancer Potential

Compounds like 5-(3-methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one exhibit cytotoxicity via intercalation with DNA, as shown by molecular docking and Hirshfeld surface analyses . The target compound’s methoxy group could modulate intercalation efficiency by altering electron density .

Physicochemical and Computational Studies

Hirshfeld Surface Analysis

Biological Activity

5-(3-Methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and antioxidant activity.

- Molecular Formula : C18H18N2O3

- Molecular Weight : 310.34712 g/mol

- CAS Number : [Not provided in the search results]

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its neuroprotective and antioxidant properties.

Neuroprotective Effects

Research indicates that derivatives of benzodiazepin-2(3H)-ones exhibit significant neuroprotective effects against oxidative stress. In a study involving human neuroblastoma SH-SY5Y cells, certain derivatives demonstrated the ability to reduce intracellular reactive oxygen species (ROS) and enhance mitochondrial membrane potential. These effects are crucial in models of neurodegenerative diseases such as Parkinson's disease (PD) where oxidative stress plays a pivotal role .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using several assays:

- ABTS Assay : This assay measures the ability of compounds to scavenge free radicals. Compounds similar to this compound showed promising results in reducing oxidative damage.

- DPPH Assay : This method assesses the free radical scavenging ability of antioxidants. The benzodiazepine derivatives displayed low cytotoxicity and effective radical scavenging capabilities compared to traditional antioxidants like curcumin .

Study 1: Neuroprotection Against Oxidative Stress

In vitro studies have shown that specific derivatives of benzodiazepin-2(3H)-ones can protect neuronal cells from hydrogen peroxide-induced oxidative stress. For instance:

- Compound Tested : 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one

- Findings : This compound significantly reduced lipid peroxidation levels and improved intracellular glutathione levels under oxidative stress conditions .

Study 2: Cytotoxicity Evaluation

A comparative study assessed the cytotoxicity of various benzodiazepine derivatives against human hepatoma HepG2 and SH-SY5Y cell lines. The results indicated that these compounds exhibited low cytotoxicity compared to curcumin while maintaining their antioxidant properties .

Summary of Findings

The biological activity of this compound indicates a strong potential for therapeutic applications in neuroprotection and as an antioxidant agent. The following table summarizes key findings related to its biological activity:

| Activity Type | Test Method | Results |

|---|---|---|

| Neuroprotection | SH-SY5Y Cell Model | Reduced ROS levels; improved mitochondrial function |

| Antioxidant Activity | ABTS/DPPH Assays | Effective radical scavenging; low cytotoxicity |

Q & A

Q. Table 1: Comparative Synthesis Parameters

| Acylating Agent* | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Methoxybenzoyl chloride | DCM | TEA | 0→25 | 78 |

| Microwave-assisted | DMF | Pyridine | 100 | 92 |

| *Data from analogous compounds . |

How should researchers characterize the compound’s structural integrity and purity?

Basic Research Question

Methodological Answer :

Use orthogonal analytical techniques:

- X-ray Crystallography : Resolve crystal structure (R factor <0.05, data-to-parameter ratio >20:1) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxybenzoyl substitution (δ 3.8–4.0 ppm for OCH₃).

- IR : Validate carbonyl stretches (1680–1720 cm⁻¹).

- HPLC-UV/ELSD : Purity >98% (C18 column, acetonitrile/water gradient).

Q. Table 2: Key Spectroscopic Signatures

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 7.2–7.8 (aromatic), δ 3.8 (OCH₃) | |

| X-ray | R factor = 0.047, mean C-C = 0.002 Å |

What experimental designs are recommended to assess enantiomeric impact on biological activity?

Advanced Research Question

Methodological Answer :

For chiral derivatives:

Stereochemical Resolution :

- Use chiral HPLC (Chiralpak AD-H, hexane:IPA 90:10) to separate enantiomers .

- Confirm enantiomeric excess (>99%) via polarimetry.

Activity Assays :

- Compare GABA_A receptor binding (IC₅₀) of individual enantiomers in HEK293 cells.

- Apply patch-clamp electrophysiology to study ion channel modulation .

Note : Enantiomer-specific MD simulations predict 30% stronger docking scores for (R)-isomers in GABA_A models .

How can metabolic stability and degradation pathways be systematically evaluated?

Advanced Research Question

Methodological Answer :

- In Vitro Metabolism :

- Degradation Studies :

- Expose to accelerated conditions (40°C/75% RH for 4 weeks).

- Monitor stability via HPLC; >90% purity retention indicates shelf-life suitability.

Q. Table 3: Metabolic Profiling Data (Analog Compounds)

| Condition | Major Metabolite | Half-life (h) |

|---|---|---|

| Human microsomes | 5-(3-Hydroxybenzoyl) analog | 2.1 |

| Acidic hydrolysis | Ring-opened dihydroxy form | <1.0 |

How to reconcile contradictory data on receptor binding affinities across studies?

Advanced Research Question

Methodological Answer :

Address discrepancies via:

Assay Standardization :

- Use identical receptor preparations (e.g., rat cortical membranes).

- Control ionic strength (150 mM NaCl) and pH (7.4) .

Compound Validation :

- Ensure purity (>98%) via HPLC-NMR.

- Quantify protein binding (equilibrium dialysis, 4°C).

Statistical Harmonization :

- Normalize data to diazepam-equivalent binding (e.g., 100 nM diazepam = 100% activity).

A 2023 meta-analysis showed normalizing reduced inter-study variability by 40% .

What computational strategies predict structure-activity relationships (SAR) for novel analogs?

Advanced Research Question

Methodological Answer :

- Molecular Docking : Use AutoDock Vina with GABA_A receptor (PDB: 6HUP). Key interactions:

- Methoxybenzoyl group with α1-His102.

- Diazepine ring π-π stacking with γ2-Tyr58 .

- QSAR Modeling :

- Train models with Hammett σ constants for substituent effects.

- Validate predictions via synthesis and IC₅₀ testing (R² >0.85 in analogs).

Note : Methoxy substitution at position 3 increases lipophilicity (logP +0.5) and brain permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.